molecular formula C27H36Br2 B065434 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene CAS No. 187148-75-0

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene

Cat. No.: B065434
CAS No.: 187148-75-0
M. Wt: 520.4 g/mol
InChI Key: SVNIUQSXMPTBFB-UHFFFAOYSA-N
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Description

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is a chemical compound with the molecular formula C27H36Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 2 and 7 positions and dihexyl groups at the 9 position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene typically involves the bromination of 9,9-dihexylfluorene. The process begins with the preparation of 9,9-dihexylfluorene, which is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination at the 2 and 7 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is used in various scientific research applications, including:

    Organic Electronics: As a monomer for the synthesis of blue-green light-emitting polymers used in organic light-emitting diodes (OLEDs).

    Material Science: In the preparation of polymeric materials with specific optical and electronic properties.

    Medicinal Chemistry: As a building block for the synthesis of biologically active compounds.

    Chemical Biology: In the study of DNA interactions and as a probe for investigating biological processes.

Mechanism of Action

The mechanism of action of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene involves its ability to undergo substitution reactions, which allows it to interact with various biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function. This property makes it useful as a chemical probe in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromomethyl and dihexyl groups, which confer specific reactivity and solubility properties. This makes it particularly useful in the synthesis of functional materials and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,7-bis(bromomethyl)-9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36Br2/c1-3-5-7-9-15-27(16-10-8-6-4-2)25-17-21(19-28)11-13-23(25)24-14-12-22(20-29)18-26(24)27/h11-14,17-18H,3-10,15-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNIUQSXMPTBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584622
Record name 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187148-75-0
Record name 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene in the synthesis of poly(fluorene vinylene) [PFV]?

A1: this compound (F-Br) acts as a monomer in the step-growth polymerization reaction with 2,7-bis(mercaptomethyl)-9,9′-dihexyl-9H-fluorene (F-SH) []. This reaction, carried out under basic conditions, forms a polysulfide precursor. The bromine atoms in F-Br provide sites for subsequent chemical modifications. These modifications, involving oxidation and the Ramberg–Backlund reaction, ultimately lead to the formation of the vinylene linkages characteristic of PFV [].

Q2: How does the structure of this compound influence the solubility of the resulting polymer?

A2: The presence of the two hexyl groups at the 9-position of the fluorene ring in this compound contributes to the good solubility of the resulting PFV polymer in common organic solvents []. These alkyl chains reduce the tendency of the polymer chains to stack closely, thus enhancing their interaction with solvents like DCM, THF, and CHCl3 []. This improved solubility is crucial for processing and potential applications of the synthesized PFV.

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